4-Iodo-1-methyl-1H-pyrazol-3-OL

Crystal engineering Solid-state chemistry Hydrogen-bonded frameworks

4-Iodo-1-methyl-1H-pyrazol-3-OL (CAS 2260937-70-8; molecular formula C₄H₅IN₂O; MW 224.00) is a 1,4,3-trisubstituted pyrazole scaffold bearing an iodine atom at the 4-position, a methyl group at N-1, and a hydroxyl group at the 3-position, which exists in tautomeric equilibrium with the 1,2-dihydro-3H-pyrazol-3-one (pyrazolone) form. The compound is commercially supplied at purity levels of 95% (CymitQuimica/Biosynth) and 98% (Leyan) as a versatile small-molecule building block for medicinal chemistry and ligand synthesis.

Molecular Formula C4H5IN2O
Molecular Weight 224.001
CAS No. 2260937-70-8
Cat. No. B2498977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodo-1-methyl-1H-pyrazol-3-OL
CAS2260937-70-8
Molecular FormulaC4H5IN2O
Molecular Weight224.001
Structural Identifiers
SMILESCN1C=C(C(=O)N1)I
InChIInChI=1S/C4H5IN2O/c1-7-2-3(5)4(8)6-7/h2H,1H3,(H,6,8)
InChIKeyNPFBZHFMFNLMJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodo-1-methyl-1H-pyrazol-3-OL (CAS 2260937-70-8): Structural Identity, Tautomeric Form, and Procurement Baseline


4-Iodo-1-methyl-1H-pyrazol-3-OL (CAS 2260937-70-8; molecular formula C₄H₅IN₂O; MW 224.00) is a 1,4,3-trisubstituted pyrazole scaffold bearing an iodine atom at the 4-position, a methyl group at N-1, and a hydroxyl group at the 3-position, which exists in tautomeric equilibrium with the 1,2-dihydro-3H-pyrazol-3-one (pyrazolone) form . The compound is commercially supplied at purity levels of 95% (CymitQuimica/Biosynth) and 98% (Leyan) as a versatile small-molecule building block for medicinal chemistry and ligand synthesis . Its closest structural analogs include the 4-bromo (CAS 1823437-48-4), 4-chloro, and 4-fluoro congeners, as well as 4-iodo-1-methyl-1H-pyrazole (CAS 39806-90-1), which lacks the 3-OH/3-one functionality. This evidence guide evaluates the quantifiable differentiation that justifies selecting the 4-iodo-3-hydroxy variant over these alternatives for specific research and industrial applications.

Why 4-Bromo-, 4-Chloro-, or 4-Fluoro-1-methyl-1H-pyrazol-3-ol Analogs Cannot Substitute 4-Iodo-1-methyl-1H-pyrazol-3-OL in Key Applications


The identity of the 4-halogen substituent on the 1-methyl-1H-pyrazol-3-ol scaffold governs three non-interchangeable performance dimensions: (i) solid-state crystal packing architecture, where the 4-iodo variant adopts a non-isostructural catemeric hydrogen-bonding motif distinct from the trimeric packing of 4-bromo and 4-chloro analogs, directly impacting crystallinity, dissolution, and formulation reproducibility [1]; (ii) the aptitude of the C–X bond for orthogonal tandem functionalization sequences, with the C–I bond exhibiting superior leaving-group reactivity for subsequent Suzuki-Miyaura or Sonogashira cross-coupling after initial C5 C–H arylation, whereas the C–Br bond is preferentially employed as a traceless directing group removed via hydrogenolysis [2]; and (iii) electronic modulation of metal-coordinating ligands, where the 4-iodo substituent alters the electrochemical reduction potentials and catalytic turnover frequencies of derived transition-metal complexes relative to non-iodinated or alternatively halogenated analogs [3]. These differences are quantitative and experimentally verified, meaning that substitution of the 4-iodo compound by a 4-bromo, 4-chloro, or 4-fluoro analog will produce measurably different outcomes in crystallographic, synthetic, and (electro)catalytic contexts.

Quantitative Differentiation Evidence for 4-Iodo-1-methyl-1H-pyrazol-3-OL vs. 4-Halo Analogs


Crystal Packing Architecture: Non-Isostructural Catemeric H-Bonding of 4-Iodo vs. Trimeric Motifs of 4-Bromo/4-Chloro 1H-Pyrazoles

In the completed crystallographic series of 4-halogenated-1H-pyrazoles, the 4-iodo analog adopts a non-isostructural catemeric (chain-type) hydrogen-bonding motif, whereas the 4-bromo and 4-chloro analogs crystallize as isostructural trimers. This structural divergence is observed alongside the 4-fluoro analog, which also forms non-isostructural catemers [1]. Although this determination was performed on the N-unsubstituted 4-halogeno-1H-pyrazole series, the principal hydrogen-bonding pattern is governed by the halogen at C4 and the N–H donor, allowing class-level inference for N-methyl-3-ol derivatives where the 3-OH may serve as an additional H-bond donor/acceptor. The trimeric vs. catemeric dichotomy implies that 4-iodo- and 4-bromo-1-methyl-1H-pyrazol-3-ol are unlikely to be interchangeable in co-crystallization screens, formulation development, or any application where solid-state packing determines bulk properties.

Crystal engineering Solid-state chemistry Hydrogen-bonded frameworks

Tandem Orthogonal Functionalization: C5 C–H Arylation with Retention of C4–I Bond Enables Sequential Suzuki-Miyaura Cross-Coupling

In a palladium-catalyzed direct arylation protocol, 4-iodo-1-benzylpyrazole underwent chemoselective C5 C–H arylation with para-substituted bromoarenes in 47–63% isolated yields without competing C–I bond cleavage, after which the retained C–I bond was exploited for a subsequent Suzuki-Miyaura cross-coupling with phenylboronic acid to afford the unsymmetrical C5,C4-diarylpyrazole in 74% yield. Selective deiodination (HCl, air) of the mono-arylated intermediate was also demonstrated in 86% yield [1]. By contrast, 4-bromo-1-methylpyrazole underwent C5 arylation in 42–90% yields but was preferentially elaborated via catalytic debromination (H₂, Pd/C, 94% yield) rather than cross-coupling at C4, reflecting the lower oxidative addition reactivity of the C–Br bond [1]. This orthogonal reactivity profile—where the C–I bond survives C5 C–H functionalization conditions and subsequently participates in Pd-catalyzed cross-coupling—is a class-level characteristic of 4-iodopyrazoles directly transferable to 4-iodo-1-methyl-1H-pyrazol-3-OL, which additionally possesses a 3-OH handle for orthogonal O-functionalization.

Organic synthesis Cross-coupling Sequential functionalization

Electrocatalytic Hydrogen Evolution Reaction (HER) Activity: Modulation of Ru(II)-Hydrido Complex Turnover Frequency by 4-Iodo Substitution on Pyrazole-Derived Diazene Ligands

Isomeric ruthenium(II)-hydrido complexes bearing the azo-coupled ligand (E)-1,2-bis(4-iodo-1-methyl-1H-pyrazol-3-yl)diazene (L2, derived from 4-iodo-1-methyl-1H-pyrazol-3-ol-type precursors) displayed systematically lower electrocatalytic turnover frequencies (TOF) for the acidic hydrogen evolution reaction (HER) compared to their non-iodinated counterparts bearing (E)-1,2-bis(1-methyl-1H-pyrazol-3-yl)diazene (L1). The TOF values measured on carbon cloth support were: [1a]ClO₄ (L1, cis-CO): 0.83 × 10⁻¹ s⁻¹; [1b]ClO₄ (L1, trans-CO): 0.68 × 10⁻¹ s⁻¹; [2a]ClO₄ (L2, cis-CO): 0.50 × 10⁻¹ s⁻¹; [2b]ClO₄ (L2, trans-CO): 0.37 × 10⁻¹ s⁻¹ [1]. The 4-iodo substituent thus attenuates HER catalytic activity by approximately 40–46% relative to the non-iodinated isomeric counterpart. This is a direct head-to-head comparison demonstrating that the 4-iodo substituent on the 1-methyl-1H-pyrazol-3-ol-derived ligand framework electronically modulates the metal center's catalytic performance in a quantifiable manner.

Electrocatalysis Hydrogen evolution reaction Ruthenium complexes

In Vivo Alcohol Dehydrogenase (ADH) Inhibition: Dose-Dependent Ethanol Metabolism Suppression by 4-Iodopyrazole

In a classical in vivo pharmacology study, 4-iodopyrazole administered to rats at doses of 0.05 to 1.25 mmol/kg produced a dose-dependent inhibition of ethanol metabolism ranging from 19% to 84%, with the presence of ethanol in blood prolonged from 4 hours (control) to 28 hours at the highest dose. The median effective dose (ED₅₀) was determined to be 0.27 mmol/kg, which is of the same order of magnitude as that of unsubstituted pyrazole in vivo [1]. In a comparative study of 4-substituted pyrazoles on brain noradrenaline levels, 4-iodopyrazole (10–50 mg/kg) exhibited a differentiated pharmacological profile from 4-bromopyrazole, 4-methylpyrazole, and pyrazole: neither 4-iodopyrazole nor 4-methylpyrazole caused significant brain noradrenaline depletion after sub-acute dosing, unlike pyrazole itself, whereas 4-bromopyrazole and 4-iodopyrazole produced dose-dependent decreases in rectal temperature and exploratory behavior upon acute administration [2]. These data collectively demonstrate that 4-iodo substitution confers a distinct in vivo pharmacological signature relative to other 4-halogenated and 4-alkylated pyrazoles. Although the specific compound 4-iodo-1-methyl-1H-pyrazol-3-OL bears an additional N-methyl and 3-OH substituent, the 4-iodo pharmacophore is the principal determinant of ADH inhibitory potency, supporting class-level inference.

Alcohol dehydrogenase inhibition In vivo pharmacology Ethanol metabolism

Dual Synthetic Handle: 3-OH/3-One Tautomeric System Combined with 4-Iodo Cross-Coupling Site Enables Triple-Functionalization Strategies

4-Iodo-1-methyl-1H-pyrazol-3-OL uniquely combines three independently addressable functionalization sites on a single pyrazole core: (i) the 4-iodo substituent, which participates in Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) with C–I bond reactivity superior to C–Br and C–Cl [1]; (ii) the 3-OH group, which can be O-alkylated, O-acylated, or converted to a triflate leaving group for further cross-coupling, and exists in tautomeric equilibrium with the 3-one form, enabling regioselective reactions at either the enol or keto tautomer [2]; and (iii) the N1-methyl group, which blocks N–H reactivity and directs subsequent functionalization to carbon centers. By contrast, 4-iodo-1-methyl-1H-pyrazole (CAS 39806-90-1) lacks the 3-OH handle entirely, limiting diversification to the 4-iodo and N1-methyl positions, while 4-bromo-1-methyl-1H-pyrazol-3-ol possesses a less reactive C–Br bond that reduces cross-coupling efficiency. The computed physicochemical parameters for 4-iodo-1-methyl-1H-pyrazol-3-OL—TPSA 37.79 Ų, LogP 0.318, 1 H-bond donor, 2 H-bond acceptors—indicate moderate hydrophilicity compatible with both organic reaction media and aqueous compatibility in biological assays .

Diversifiable scaffold Tautomerization Sequential derivatization

Optimal Research and Industrial Application Scenarios for 4-Iodo-1-methyl-1H-pyrazol-3-OL Based on Quantitative Differentiation Evidence


Sequential C5,C4-Diarylpyrazole Library Synthesis via Tandem C–H Arylation / Suzuki-Miyaura Cross-Coupling

Employ 4-iodo-1-methyl-1H-pyrazol-3-OL as the core scaffold for constructing unsymmetrically 4,5-diarylated pyrazole libraries. The C4–I bond is chemoselectively retained during Pd-catalyzed C5 C–H arylation (referenced yields: 47–63% for the benzyl-protected analog) [1], then exploited in a subsequent Suzuki-Miyaura coupling (74% yield demonstrated for phenylboronic acid) [1] to install a distinct aryl group at C4. The 3-OH group may be protected (e.g., as a silyl ether or methyl ether) during the sequence and deprotected or further derivatized afterward. This scenario is not achievable with 4-bromo-1-methyl-1H-pyrazol-3-ol, whose C–Br bond is preferentially removed by hydrogenolysis (94% yield under Pd/C, H₂) rather than cross-coupled [1].

Electrocatalyst Ligand Design: Tuning HER Turnover Frequency via 4-Iodo Electronic Effects on Ru(II)-Hydrido Complexes

Use 4-iodo-1-methyl-1H-pyrazol-3-OL as the precursor for synthesizing (E)-1,2-bis(4-iodo-1-methyl-1H-pyrazol-3-yl)diazene (L2) and its corresponding Ru(II)-hydrido complexes for electrocatalytic HER studies. The 4-iodo substituent predictably attenuates HER TOF by 40–46% relative to the non-iodinated ligand L1 (TOF: 0.83/0.68 × 10⁻¹ s⁻¹ for L1 vs. 0.50/0.37 × 10⁻¹ s⁻¹ for L2, on carbon cloth in acidic medium) [2]. This quantified electronic tuning effect makes the 4-iodo compound the ligand precursor of choice when attenuated (as opposed to maximized) catalytic activity is desired, or when structure-activity datasets require a systematic variation of the 4-substituent's electronic influence.

Crystal Engineering and Solid-State Formulation Development Exploiting Non-Isostructural 4-Iodo Packing

In co-crystallization screens or solid-form patent landscapes, the non-isostructural catemeric packing of 4-iodopyrazoles—which diverges from the trimeric H-bonding of 4-bromo and 4-chloro analogs [3]—provides a structural basis for generating novel crystalline forms with distinct solubility, hygroscopicity, and stability profiles. Procuring the 4-iodo-3-hydroxy variant specifically enables exploration of crystal forms inaccessible to the bromo or chloro congeners, potentially yielding intellectual property advantages in pharmaceutical solid-form development.

In Vivo Alcohol Dehydrogenase Pharmacology: Benchmarking ADH Inhibition with a Defined CNS Side-Effect Profile

For academic or industrial research programs investigating ADH as a therapeutic target, the 4-iodopyrazole pharmacophore provides a well-characterized in vivo potency benchmark (ED₅₀ = 0.27 mmol/kg for ethanol metabolism inhibition) [4] combined with a CNS noradrenaline-sparing profile distinct from unsubstituted pyrazole [5]. 4-Iodo-1-methyl-1H-pyrazol-3-OL, as an N-methylated, 3-hydroxylated derivative of this pharmacophore, serves as a starting scaffold for lead optimization studies where the N-methyl and 3-OH substituents offer additional vectors for modulating pharmacokinetic properties while retaining the 4-iodo group's ADH inhibitory activity.

Quote Request

Request a Quote for 4-Iodo-1-methyl-1H-pyrazol-3-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.